
Diazene, bis(1,1-dimethyl-5-hexenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, bis(1,1-dimethyl-5-hexenyl)-: is an organic compound that belongs to the class of diazenes. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features two 1,1-dimethyl-5-hexenyl groups attached to the diazene core. Diazene compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(1,1-dimethyl-5-hexenyl)- typically involves the reaction of hydrazine derivatives with appropriate alkylating agents. One common method is the oxidation of hydrazine with hydrogen peroxide or air to form the diazene compound. Another approach involves the hydrolysis of diethyl azodicarboxylate or azodicarbonamide to yield the desired diazene compound .
Industrial Production Methods: Industrial production of diazene compounds often involves the thermal decomposition of sulfonylhydrazides. For example, the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide can generate diazene compounds in situ. This method is preferred due to its efficiency and the ability to produce the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: Diazene, bis(1,1-dimethyl-5-hexenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen gas and other byproducts.
Reduction: Reduction reactions can convert the diazene compound back to hydrazine derivatives.
Substitution: The diazene compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air is commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkylating agents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include nitrogen gas, hydrazine derivatives, and substituted diazene compounds .
Aplicaciones Científicas De Investigación
Diazene, bis(1,1-dimethyl-5-hexenyl)- has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the hydrogenation of alkenes and alkynes.
Biological Studies: Diazene compounds are studied for their potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of diazene compounds in drug development.
Industrial Applications: The compound is used as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of diazene, bis(1,1-dimethyl-5-hexenyl)- involves the nitrogen-nitrogen double bond (N=N) undergoing various chemical transformations. The compound can act as a hydrogen donor in hydrogenation reactions, where it transfers hydrogen atoms to unsaturated substrates. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Diazene, bis(1,1-dimethylethyl)-: This compound features two 1,1-dimethylethyl groups attached to the diazene core.
Diimide (HN=NH):
Azobenzene: An organic diazene derivative with applications in materials science and photochemistry.
Uniqueness: Diazene, bis(1,1-dimethyl-5-hexenyl)- is unique due to its specific alkyl groups, which impart distinct chemical properties and reactivity. The presence of the 1,1-dimethyl-5-hexenyl groups allows for selective reactions and applications in organic synthesis that may not be achievable with other diazene compounds .
Propiedades
Número CAS |
143958-74-1 |
|---|---|
Fórmula molecular |
C16H30N2 |
Peso molecular |
250.42 g/mol |
Nombre IUPAC |
bis(2-methylhept-6-en-2-yl)diazene |
InChI |
InChI=1S/C16H30N2/c1-7-9-11-13-15(3,4)17-18-16(5,6)14-12-10-8-2/h7-8H,1-2,9-14H2,3-6H3 |
Clave InChI |
KEUQKUFYVZYJFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCC=C)N=NC(C)(C)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

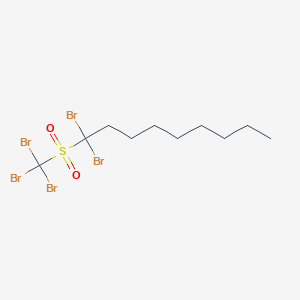
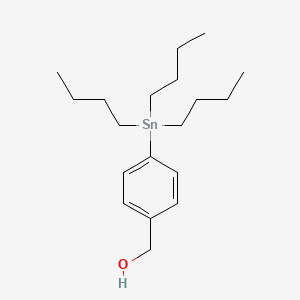
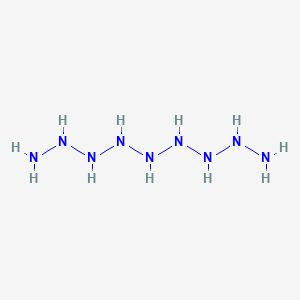
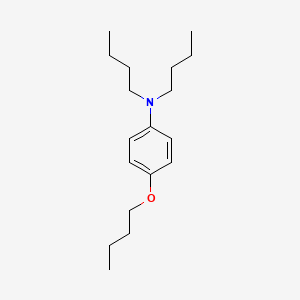
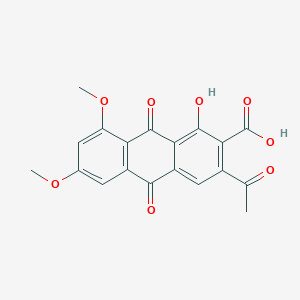
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
